![molecular formula C14H17N3O4S B2733402 2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-47-2](/img/structure/B2733402.png)
2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies and has the potential to be used in the treatment of a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups shows promising applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them potential Type II photosensitizers. Their photophysical and photochemical properties suggest a significant potential in cancer therapy, especially considering their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those with benzenesulfonamide groups, demonstrated antimicrobial activity against various bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Activity Against Cancer
Research into substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides has uncovered potential antiproliferative agents against various cancer cell lines, including breast cancer and neuroblastoma. The study highlights specific compounds showing significant activity, indicating the utility of benzenesulfonamide derivatives in cancer research (Motavallizadeh et al., 2014).
Idiopathic Pulmonary Fibrosis and Cough Treatment
Investigations into phosphatidylinositol 3-kinase inhibitors containing benzenesulfonamide groups, such as GSK-2126458, show promise in treating idiopathic pulmonary fibrosis and cough. Preliminary data support these compounds' therapeutic potential, with ongoing studies to further explore their effectiveness (Norman, 2014).
Endothelin Receptor Antagonism
TA-0201, a novel orally active non-peptide antagonist for endothelin receptors, demonstrates potential in treating conditions related to endothelin-mediated effects. The method developed for simultaneous determination of TA-0201 and its metabolites in plasma and tissues via LC-MS/MS aids in pharmacokinetic studies, providing insights into its therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-11-5-6-12(21-2)13(10-11)22(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSBGIXPNSHTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.